molecular formula C18H24N4O4S B12244933 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B12244933
M. Wt: 392.5 g/mol
InChI Key: YBIUUNNFFQMFPW-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the phenyl group: The pyrazole ring is then reacted with a phenyl halide under basic conditions to form the pyrazole-phenyl intermediate.

    Formation of the piperidine ring: This involves the cyclization of an appropriate amine with a dihaloalkane.

    Attachment of the methanesulfonyl group: The piperidine ring is then reacted with methanesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide
  • N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide

Uniqueness

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to its molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H24N4O4S/c1-27(25,26)21-11-7-15(8-12-21)18(24)19-13-17(23)14-3-5-16(6-4-14)22-10-2-9-20-22/h2-6,9-10,15,17,23H,7-8,11-13H2,1H3,(H,19,24)

InChI Key

YBIUUNNFFQMFPW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O

Origin of Product

United States

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